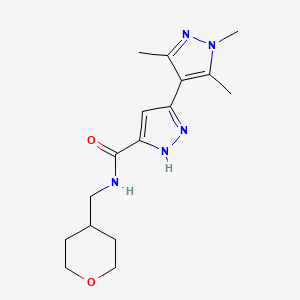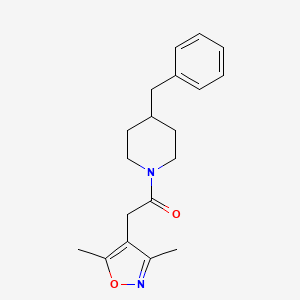![molecular formula C22H22N4O3 B11135240 [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone](/img/structure/B11135240.png)
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes both isoquinoline and pyrimidine moieties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the methoxy groups at positions 6 and 7. The pyrimidine moiety is then attached through a series of coupling reactions.
Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Coupling with Pyrimidine: The final step involves coupling the isoquinoline derivative with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or aminated isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological targets are of significant interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the pyrimidine moiety.
3-(2-Pyrimidinylamino)phenylmethanone: Contains the pyrimidine moiety but lacks the isoquinoline core.
Uniqueness
The uniqueness of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone lies in its combined isoquinoline and pyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(pyrimidin-2-ylamino)phenyl]methanone |
InChI |
InChI=1S/C22H22N4O3/c1-28-19-12-15-7-10-26(14-17(15)13-20(19)29-2)21(27)16-5-3-6-18(11-16)25-22-23-8-4-9-24-22/h3-6,8-9,11-13H,7,10,14H2,1-2H3,(H,23,24,25) |
InChI Key |
YPCOSBINMUCVDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)NC4=NC=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11135162.png)
![1-(4-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11135166.png)

![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11135169.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11135177.png)
![(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11135179.png)
![7-benzyl-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135183.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B11135185.png)
![(4E)-5-(4-butoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B11135199.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B11135214.png)

![methyl N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalaninate](/img/structure/B11135246.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide](/img/structure/B11135250.png)
![2-[(2-hydroxy-2-phenylethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11135265.png)
